3-Methylimidazo[1,2-A]pyridine-7-carboxylic acid
Description
3-Methylimidazo[1,2-a]pyridine-7-carboxylic acid is a heterocyclic compound featuring a fused imidazole-pyridine core with a methyl group at the 3-position and a carboxylic acid moiety at the 7-position. This compound is structurally related to imidazo[1,2-a]pyridine-7-carboxylic acid (IPCA), a well-documented molecular fluorophore in carbon dots (CDs) synthesized from citric acid (CA) and ethylenediamine (EDA) . While IPCA is known for its high fluorescence quantum yield (QY ~54.7%) and blue emission in CDs , the methyl substitution at the 3-position in 3-methyl-IPCA may alter its electronic properties, aggregation behavior, and applications in photonics or pharmaceuticals .
Properties
IUPAC Name |
3-methylimidazo[1,2-a]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-5-10-8-4-7(9(12)13)2-3-11(6)8/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKWNPQFVBMAHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315359-97-7 | |
| Record name | 3-Methylimidazo[1,2-a]pyridine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylimidazo[1,2-A]pyridine-7-carboxylic acid can be achieved through various synthetic strategies. Common methods include:
Condensation Reactions: These involve the condensation of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.
Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: This method involves the oxidative coupling of suitable precursors in the presence of oxidizing agents.
Tandem Reactions: These involve sequential reactions that occur in a single reaction vessel, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Methylimidazo[1,2-A]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Methylimidazo[1,2-A]pyridine-7-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an antituberculosis agent, with significant activity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis.
Biological Research: It is used in studies investigating the mechanisms of action of various biological pathways and targets.
Industrial Applications: The compound is utilized in the synthesis of other heterocyclic compounds and as a building block in the development of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methylimidazo[1,2-A]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. In the context of its antituberculosis activity, the compound is believed to inhibit key enzymes involved in the biosynthesis of essential cellular components in Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to cell death .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The imidazo[1,2-a]pyridine scaffold is highly tunable, with modifications at positions 2, 3, 6, 7, and 8 significantly impacting physicochemical properties. Below is a comparative analysis of key derivatives:
Optical Properties and Quantum Yields
- IPCA : Dominates blue emission in CA-derived CDs with a QY of ~54.7%. Aggregation into stacked dimers preserves fluorescence .
- No direct QY data reported, but analogs like TPDCA show QY ~9.1% for red emission .
- 7-Trifluoromethyl-IPCA (C9H5F3N2O2): The electron-withdrawing CF₃ group at C7 could shift emission to longer wavelengths (unreported experimentally) .
- AEIOP (1-(2-aminoethyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]-pyridine-7-carboxylic acid): Aminoethyl substitution enhances crosslinking in polymer dots, enabling solid-state fluorescence .
Chemical Reactivity
- Electrophilic Substitution : In unsubstituted imidazo[1,2-a]pyridines, electrophiles attack C3. Methylation at C3 (as in 3-methyl-IPCA) redirects reactivity to C2, enabling nucleophilic substitutions (e.g., bromination at C2) .
- Carboxylic Acid Functionalization : The -COOH group at C7 facilitates conjugation with amines or alcohols, critical for integrating fluorophores into CDs or polymers .
Pharmacological Relevance
Imidazo[1,2-a]pyridine derivatives are pharmacologically active (e.g., zolpidem).
Biological Activity
3-Methylimidazo[1,2-A]pyridine-7-carboxylic acid (3-MI) is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of microbiology and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
3-MI is characterized by its imidazo[1,2-a]pyridine structure, which is known for various biological activities. The molecular formula of 3-MI is , and it features a carboxylic acid functional group that contributes to its reactivity and biological interactions.
The biological activity of 3-MI can be attributed to several mechanisms:
- Enzyme Inhibition : Studies have indicated that 3-MI acts as an inhibitor of glutamine synthetase, an enzyme critical for nitrogen metabolism. This inhibition can lead to disrupted cellular processes that rely on glutamine synthesis.
- Antimicrobial Activity : Research has demonstrated that 3-MI exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
- Anticancer Potential : Preliminary studies suggest that 3-MI may possess anticancer properties. It has been evaluated for its cytotoxic effects against several cancer cell lines, indicating a need for further investigation into its mechanisms as an anticancer agent .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of 3-MI:
Case Studies and Research Findings
- Antimicrobial Studies : A study highlighted the effectiveness of 3-MI against Staphylococcus aureus and Escherichia coli, where it demonstrated significant inhibition at low concentrations. This suggests its potential utility in developing new antimicrobial agents.
- Cytotoxicity Assessment : In vitro tests revealed that 3-MI exhibited cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism appears to involve inducing apoptosis in these cells, warranting further exploration into its use as an anticancer therapeutic .
- Antituberculosis Activity : Recent research indicates that derivatives of imidazo[1,2-a]pyridine compounds, including 3-MI, show promise against drug-resistant strains of M. tuberculosis. The mechanism involves targeting specific proteins essential for bacterial survival, making it a candidate for further development in tuberculosis treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
